molecular formula C12H19N3O B1471305 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol CAS No. 2098089-79-1

3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1471305
CAS No.: 2098089-79-1
M. Wt: 221.3 g/mol
InChI Key: OUBZNVXVORSRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol ( 2098089-79-1) is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . This pyrazole and piperidine derivative is intended for research use only, specifically as a building block in medicinal chemistry and drug discovery. Compounds featuring piperidine and pyrazole motifs are of significant interest in pharmaceutical research for their potential to interact with various biological targets . For instance, structural analogues have been investigated for their activity as cannabinoid receptor 1 (CB1) modulators, a target relevant for metabolic disorders and liver diseases . The presence of both a hydrogen bond donor and acceptor groups in its structure makes it a versatile intermediate for chemical synthesis. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This product is strictly for research and development in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-cyclobutyl-2-piperidin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-7-11(9-3-1-4-9)14-15(12)10-5-2-6-13-8-10/h7,9-10,13-14H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBZNVXVORSRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a cyclobutyl group, a piperidine moiety, and a pyrazole ring, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12_{12}H19_{19}N3_3O
  • Molecular Weight : 221.30 g/mol
  • CAS Number : 2098089-79-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways. The hydroxyl group on the pyrazole ring may enhance its binding affinity to specific targets, leading to modulation of their activity.

Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase enzymes. The presence of the piperidine group in this compound may enhance its anti-inflammatory potential by modulating prostaglandin synthesis.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound is being investigated for its potential in treating neurological disorders. Studies have indicated that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance, a study evaluated various pyrazole compounds for their neuroprotective effects and found that certain modifications led to enhanced efficacy in cell viability assays under oxidative stress conditions .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that modifications at the piperidine or pyrazole positions can significantly affect biological activity. For example, increasing the hydrophobicity of substituents on the piperidine ring has been shown to improve binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Features Key Applications/Activities Reference
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol Cyclobutyl (3), isopropyl (1) Lipophilic substituents Not reported (synthesis focus)
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine Benzyl-piperidinyl (1), amine (5) Enhanced steric bulk, basic amine Potential CNS targeting
3-Phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol Phenyl (3), pyridinyl (1), propyl (4) Aromatic and alkyl groups NADPH oxidase inhibition
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s Dimeric pyrazole, aryl bridge Extended conjugation Antiproliferative, fungicidal

Key Observations :

  • Cyclobutyl vs.
  • Piperidinyl vs. Pyridinyl : The piperidin-3-yl group introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance solubility and receptor binding compared to pyridinyl derivatives .
  • Monomeric vs. Dimeric Structures: Unlike bis-pyrazoles (e.g., 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s), the monomeric structure of the target compound may limit its ability to act as a bidentate ligand but could reduce metabolic complexity .

Table 2: Activity and Property Comparison

Compound Biological Activity Chemical Properties Notes Reference
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s Antiproliferative (in vitro) High thermal stability, crystallinity Privileged scaffold in medicinal chemistry
3-Phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol NADPH oxidase inhibition Chelating ability (pyridine N-coordination) Potential for metal complexation
Pyrazole-based Cu(II) chemosensor (HL) Cu(II) ion detection Schiff base formation, fluorescence Substituent-dependent selectivity

Implications for Target Compound :

  • The piperidinyl group may enable interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions, similar to NADPH oxidase inhibitors .
  • The cyclobutyl group’s strain and compact size could enhance binding specificity compared to linear alkyl chains .

Preparation Methods

Starting Materials and Reagents

  • Piperidine derivatives, particularly 3-substituted piperidines.
  • Cyclobutyl-containing precursors or cyclobutyl halides.
  • Pyrazole precursors such as hydrazines and β-dicarbonyl compounds.
  • Bases such as potassium carbonate or sodium hydroxide.
  • Solvents including methanol, ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), dioxane, or water.
  • Acidic reagents for protection/deprotection steps, e.g., hydrochloric acid, trifluoroacetic acid.

Stepwise Synthetic Procedure

Based on WO2015067782A1 and related literature, a typical preparation involves:

  • Formation of Pyrazole Core:

    • Condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalent to form the pyrazole ring.
    • Reaction conditions: moderate temperatures (20–110 °C), reaction time from 0.1 to 15 hours to favor 1,3-substitution.
  • Introduction of Cyclobutyl Group:

    • Alkylation of the pyrazole intermediate with cyclobutyl halides or cyclobutyl-containing electrophiles.
    • Use of bases such as potassium carbonate in solvents like DMF or dioxane.
    • Reaction temperatures typically range from ambient to 85 °C, with reaction times of several hours.
  • Attachment of Piperidin-3-yl Substituent:

    • N-alkylation or nucleophilic substitution on the pyrazole nitrogen with piperidin-3-yl derivatives.
    • Protection of amino groups on piperidine may be necessary to avoid side reactions.
    • Acidic or basic conditions may be used depending on the protecting groups and intermediates involved.
  • Hydroxyl Group Installation at Position 5:

    • May be retained from the starting β-dicarbonyl compound or introduced via selective oxidation.
    • Oxidation methods include use of 2-iodoxybenzoic acid (IBX) in DMSO at low temperatures (0–20 °C) for 1 hour, yielding pyrazol-5-ol derivatives in high yield (up to 85%).

Representative Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Pyrazole ring formation Hydrazine + β-dicarbonyl compound, base (K2CO3) 20–110 0.1–15 h High Selective 1,3-substitution favored
Cyclobutyl group introduction Cyclobutyl halide, base (K2CO3), solvent (DMF/dioxane) 20–85 Several hours Moderate Alkylation step
Piperidin-3-yl substitution Piperidine derivative, protection/deprotection as needed 20–100 10 min–24 h Moderate Acid/base catalysis possible
Hydroxyl group oxidation IBX in DMSO 0–20 1 h 85 Mild oxidation to pyrazol-5-ol

Research Findings and Yield Optimization

  • The selectivity for 1,3-substituted pyrazoles over 1,5-isomers is critical; optimized reaction conditions with Lewis acids such as BF3 or MgF2 can achieve molar ratios of 1,3- to 1,5-isomers greater than 80:1.
  • Use of strong acids (HCl, TFA) or bases (NaOH, KOH) in appropriate solvents can facilitate substitution steps with good yields (up to 95% in related pyrazole amide syntheses).
  • Protection of amino groups on piperidine improves selectivity and yield in N-alkylation steps.
  • Mild oxidation with IBX allows for high-yield preparation of pyrazol-5-ol derivatives without over-oxidation or degradation.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Temperature Range (°C) Reaction Time Yield Range (%) Selectivity/Notes
Pyrazole ring synthesis Hydrazine + β-dicarbonyl, base 20–110 0.1–15 h High High 1,3-selectivity with Lewis acid catalysts
Cyclobutyl substitution Cyclobutyl halide, K2CO3, DMF/dioxane 20–85 Several hours Moderate Alkylation step requires base and solvent control
Piperidin-3-yl substitution Piperidine derivative, acid/base, protection 20–100 10 min–24 h Moderate Protection improves yield and selectivity
Hydroxyl group installation IBX oxidation in DMSO 0–20 1 h ~85 Mild oxidation preserves pyrazol-5-ol structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.